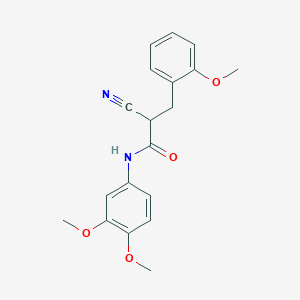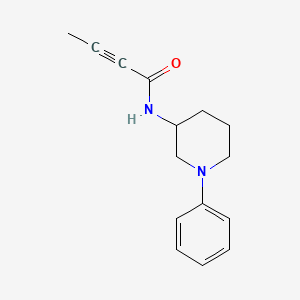
5,5-Dimethyloxolane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyloxolane-3-thiol is a chemical compound with the molecular formula C6H12OS . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
Thiols, such as this compound, are known to participate in various chemical reactions. They can be quantified using spectroscopic analysis and colorimetric assays . Thiols are also known to participate in thiol-disulfide exchange reactions .Scientific Research Applications
Enantioselective Catalysis
One application in organic synthesis involves the use of thiols derived from TADDOL (α,α,α′,α′ tetraphenyl-2,2-dimethyl-1,3-dioxolan-4,5-dimethanol) to prepare Cu1 complexes that catalyze 1,4-additions of Grignard reagents to cyclic enones with high enantioselectivities (Seebach et al., 1997).
Thiyl Radicals in Organic Synthesis
Thiyl radicals, which can be generated from thiols, play a crucial role in organic synthesis, particularly in the addition to unsaturated compounds leading to various cyclic and acyclic products. This process is significant in the formation of compounds with potential biological activity (Dénès et al., 2014).
Biopolymer Engineering
In the realm of materials science, thiols are used in the development of partially bio-based poly(butylene terephthalate) (PBT) copolyesters, demonstrating the integration of renewable resources into polymeric materials. This approach highlights the importance of thiol-containing compounds in enhancing the sustainability of polymer production (Lavilla et al., 2014).
Gas-phase Chemistry
The study of 1,3-dithianes and 1,3-dithiolanes in the gas phase provides insights into their unique reaction pathways, such as elimination, fragmentation, and proton transfer, differing significantly from their behavior in solution. These findings are relevant for understanding the stability and reactivity of sulfur-containing cyclic compounds in various chemical environments (Bartmess et al., 1981).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5,5-Dimethyloxolane-3-thiol, specific precautions are recommended to avoid release to the environment . Protective measures such as wearing gloves, protective clothing, eye protection, and respiratory protection are advised .
Biochemical Analysis
Biochemical Properties
. They can interact with enzymes, proteins, and other biomolecules, often through the formation or breaking of disulfide bonds .
Cellular Effects
The specific effects of 5,5-Dimethyloxolane-3-thiol on cellular processes are not well-studied. Thiol-containing compounds are known to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism . They can also modulate the redox state of the cell, which can have profound effects on cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiol-containing compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not well-documented. Thiol-containing compounds are known to undergo various chemical reactions over time, which can influence their effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Thiol-containing compounds are known to exhibit dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Thiol-containing compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Thiol-containing compounds can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-studied. Thiol-containing compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
5,5-dimethyloxolane-3-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-6(2)3-5(8)4-7-6/h5,8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXINHHMJAKTNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)



![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2442379.png)
![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)

![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)

![1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2442385.png)
![methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2442386.png)